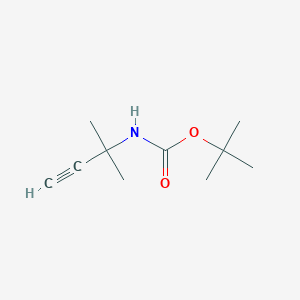

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 2-methylbut-3-YN-2-ylcarbamate and related compounds involves multiple steps, including esterification, Boc protection, acetonization, reduction, and Corey-Fuchs reaction. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of natural product jaspine B, was synthesized from L-Serine in overall yield of 41% through seven steps (Tang et al., 2014). Another study reported on the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, demonstrating the scalability of a related synthesis process (Li et al., 2012).

Molecular Structure Analysis

Characterization of tert-butyl 2-methylbut-3-YN-2-ylcarbamate's molecular structure often involves advanced spectroscopic techniques. For example, the structure of a closely related compound, tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, was characterized using 2D heteronuclear NMR experiments, showcasing the compound's complex structural features (Aouine et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 2-methylbut-3-YN-2-ylcarbamate is influenced by its functional groups. Various reactions, such as Diels-Alder reactions and Mannich reactions, showcase its versatility in forming complex molecules. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate's preparation and its involvement in Diels-Alder reactions highlight the compound's chemical reactivity (Padwa et al., 2003).

Physical Properties Analysis

The physical properties of tert-butyl 2-methylbut-3-YN-2-ylcarbamate, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not identified in the search, general practice involves assessing these characteristics through experimental measurements and computational predictions.

Chemical Properties Analysis

Understanding the chemical properties, including acidity/basicity, reactivity with other chemicals, and stability under different conditions, is vital for the safe and effective use of tert-butyl 2-methylbut-3-YN-2-ylcarbamate in synthesis and other applications. Studies like the synthesis and crystal structure analysis of tert-butyl N-acetylcarbamate provide insights into the compound's chemical environment and interactions (El Mestehdi et al., 2022).

Applications De Recherche Scientifique

Decomposition and Environmental Remediation

Studies have demonstrated the feasibility of applying radio frequency (RF) plasma reactors for the decomposition and conversion of MTBE into less harmful substances. This suggests potential applications in environmental remediation technologies to address contamination by similar compounds (Hsieh et al., 2011).

Adsorption for Environmental Cleanup

Adsorption has been explored as a method for removing MTBE from water, highlighting the importance of selecting appropriate adsorbents for environmental cleanup efforts. This area of research indicates potential applications in designing efficient water treatment solutions for a variety of contaminants, including those structurally related to MTBE (Vakili et al., 2017).

Biodegradation and Fate in Environmental Systems

Research on the biodegradation and fate of ether compounds like MTBE in soil and groundwater provides valuable insights into natural attenuation processes and bioremediation strategies. Understanding the microbial degradation pathways and conditions favorable for biodegradation can inform approaches to mitigate environmental contamination by similar chemicals (Fiorenza & Rifai, 2003).

Polymer Membranes for Purification

The application of polymer membranes for the purification of fuel additives like MTBE from methanol demonstrates the potential of membrane technology in the separation and purification of industrial chemicals. This research area may offer insights into developing non-chromatographic bioseparation processes for a wide range of compounds (Pulyalina et al., 2020).

Environmental Risk Assessment

Evaluating the environmental occurrence, human exposure, and toxicity of compounds similar to MTBE is crucial for assessing and managing their risks to human health and the environment. Reviews in this area can guide the safe use and regulatory oversight of various industrial and commercial products to minimize adverse effects (Liu & Mabury, 2020).

Safety and Hazards

The safety information for Tert-butyl 2-methylbut-3-YN-2-ylcarbamate indicates that it should be stored sealed in dry conditions at 2-8°C . It is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335-H303, indicating that it may cause skin irritation, eye irritation, respiratory irritation, and may be harmful if swallowed .

Mécanisme D'action

Action Environment

The efficacy and stability of Tert-butyl 2-methylbut-3-YN-2-ylcarbamate are influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, its efficacy as a protecting group can be influenced by the specific conditions of the synthesis, including the presence of other reactants and the temperature and pH of the reaction mixture.

Propriétés

IUPAC Name |

tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPXPDDPWDNBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate | |

CAS RN |

113486-06-9 | |

| Record name | tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.